Bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane
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Overview
Description
Bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane is a compound that features a boron atom bonded to three benzofuran groups. Benzofuran is a heterocyclic organic compound consisting of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane typically involves the reaction of benzofuran derivatives with boron-containing reagents. One common method is the reaction of benzofuran with boron trihalides (such as boron trichloride) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the borane group to a borohydride.
Substitution: The benzofuran rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex boron-containing compounds.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as boron-doped polymers and catalysts
Mechanism of Action
The mechanism of action of bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane involves its interaction with molecular targets through its boron and benzofuran groups. The boron atom can form coordinate bonds with electron-rich sites, while the benzofuran rings can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a single benzofuran ring.
Bis(benzofuran-2-yl)methane: Contains two benzofuran rings bonded to a central carbon atom.
Bis(benzofuran-2-yl)amine: Features two benzofuran rings bonded to a central nitrogen atom.
Uniqueness
Bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane is unique due to the presence of a boron atom bonded to three benzofuran rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
184971-34-4 |
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Molecular Formula |
C24H15BO3 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
tris(1-benzofuran-2-yl)borane |
InChI |
InChI=1S/C24H15BO3/c1-4-10-19-16(7-1)13-22(26-19)25(23-14-17-8-2-5-11-20(17)27-23)24-15-18-9-3-6-12-21(18)28-24/h1-15H |
InChI Key |
XIHFGJQFGALOJQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC=CC=C2O1)(C3=CC4=CC=CC=C4O3)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
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